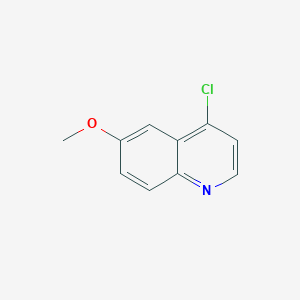
4-氯-6-甲氧基喹啉
描述
4-Chloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It is used in the pharmaceutical industry for treating infection after burns .
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxyquinoline involves a reaction with water and hydrogen iodide in dichloromethane at 100℃ for 5 hours . The mixture is then cooled to room temperature and water is added. The organic phase is separated, and the aqueous phase is basified and extracted with DCM .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxyquinoline consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 193.63 .
Physical And Chemical Properties Analysis
4-Chloro-6-methoxyquinoline has a density of 1.3±0.1 g/cm3 . Its boiling point is 299.9±20.0 °C at 760 mmHg . The melting point is 79-79.5 °C . It has a LogP value of 2.87, indicating its lipophilicity .
科学研究应用
化学传感器开发
已经探索了4-氯-6-甲氧基喹啉衍生物作为化学传感器的潜在用途。一项研究详细介绍了一种化合物的合成,其中涉及5-氯-8-甲氧基喹啉附加的二氮杂-18-冠-6,通过荧光显著增加来选择性地响应镉离子(Cd2+)。这种化合物可以用于检测废水流和食品中的镉浓度(Prodi et al., 2001)。
合成与表征
4-氯-6-甲氧基喹啉本身的合成已经成为研究课题,研究重点是从各种起始材料制备它并优化反应条件。这包括对其合成和物理化学性质的表征(Jiang Jia-mei, 2010)。
抗菌研究
从4-氯-6-甲氧基喹啉衍生的化合物已经被研究其抗菌性能。例如,一项关于新型化合物4-氯-8-甲氧基喹啉-2(1H)-酮的研究显示出对各种细菌和真菌菌株的良好效果,表明其作为抗菌剂的潜力(Murugavel et al., 2017)。
发光性能
已经对通过4-氯-6-甲氧基喹啉-2-酮合成的氰基功能化6-甲氧基喹啉-2-酮的发光性能进行了研究。这些研究有助于了解这些化合物的荧光特性及其在光学材料和传感器等各个领域的潜在应用(Enoua et al., 2009)。
安全和危害
属性
IUPAC Name |
4-chloro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOVBLPXVFICSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962806 | |
| Record name | 4-Chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxyquinoline | |
CAS RN |
4295-04-9 | |
| Record name | 4295-04-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main objective of the study presented in the paper "Synthesis and study of some 4-substituted 2-(benzimidazol-2′-yl)quinolines"?
A1: The main objective of this study [] is to synthesize a series of novel 4-substituted 2-(benzimidazol-2′-yl)quinoline derivatives and investigate their chemical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)



![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)




![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)
![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)